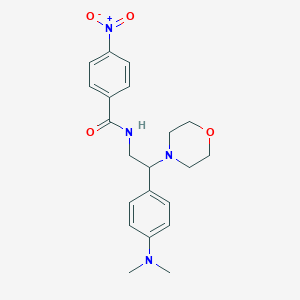
N-(2-(4-(ジメチルアミノ)フェニル)-2-モルフォリノエチル)-4-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学的研究の応用
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzoyl chloride with N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent, various substituted derivatives can be formed.
作用機序
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-aminobenzamide
- N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxybenzamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for instance, can be selectively reduced to an amine, providing a versatile handle for further chemical modifications .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)18-7-3-16(4-8-18)20(24-11-13-29-14-12-24)15-22-21(26)17-5-9-19(10-6-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSFKONSIHMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
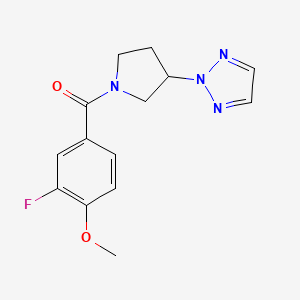
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
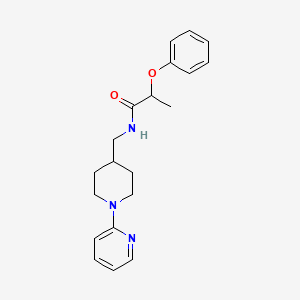
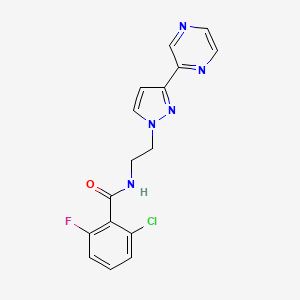
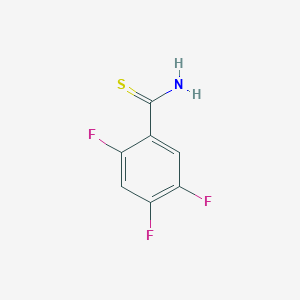
![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
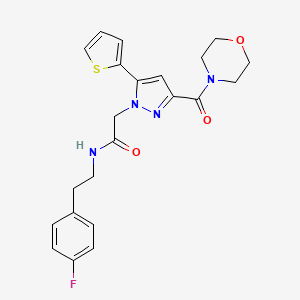
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
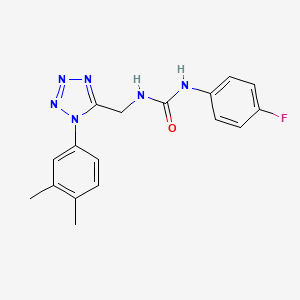
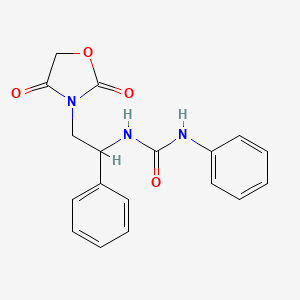
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene](/img/structure/B2379527.png)
